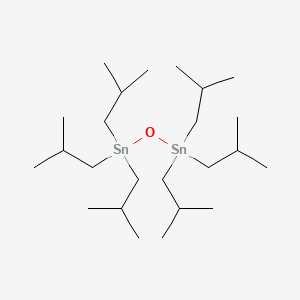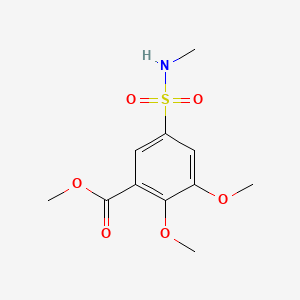
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is an organic compound with the molecular formula C11H15NO6S. It is known for its unique chemical structure, which includes methoxy groups and a sulfonamide group attached to a benzoate core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate typically involves the reaction of 2,3-dimethoxybenzoic acid with methylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
科学的研究の応用
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Methyl 2,3-dimethoxybenzoate: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
Methyl 3,5-dimethoxybenzoate: Different substitution pattern on the benzene ring, leading to different chemical properties.
Methyl 2,3-dimethoxy-5-((methylamino)sulfonyl)benzoate: Similar structure but with variations in the functional groups attached.
Uniqueness
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
57734-48-2 |
|---|---|
分子式 |
C11H15NO6S |
分子量 |
289.31 g/mol |
IUPAC名 |
methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3 |
InChIキー |
SCSLYXQZQWKMEW-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


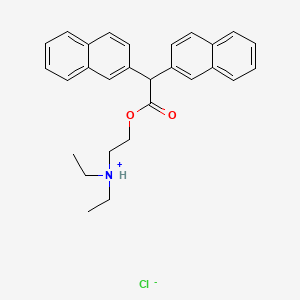
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
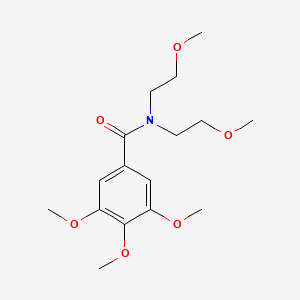
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
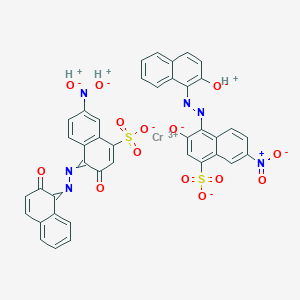
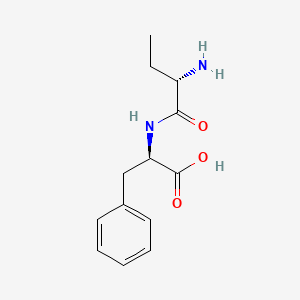
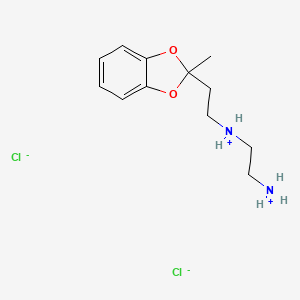
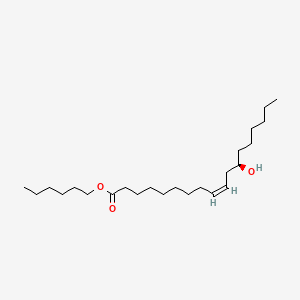
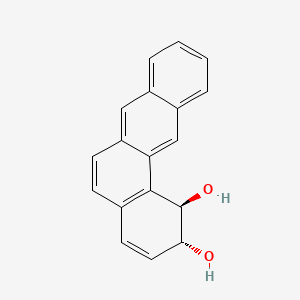
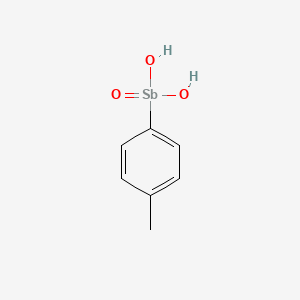
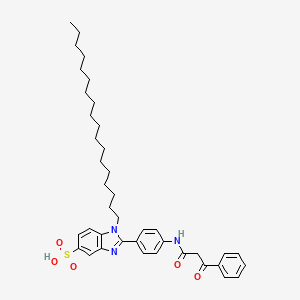
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
